molecular formula C14H10N2O2 B1267716 3-Phenyl-2,4(1H,3H)-quinazolinedione CAS No. 603-23-6

3-Phenyl-2,4(1H,3H)-quinazolinedione

Cat. No.: B1267716
CAS No.: 603-23-6
M. Wt: 238.24 g/mol
InChI Key: BHQNJNLXFVJFFI-UHFFFAOYSA-N
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Description

3-Phenyl-2,4(1H,3H)-quinazolinedione is an organic compound belonging to the quinazoline family It is characterized by a quinazoline core structure with a phenyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2,4(1H,3H)-quinazolinedione typically involves the reaction of isocyanates with substituted hydrazono esters in the presence of a base . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-2,4(1H,3H)-quinazolinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinazoline core to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include a variety of quinazoline derivatives with different functional groups, which can be tailored for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

3-Phenyl-2,4(1H,3H)-quinazolinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinazoline core .

Comparison with Similar Compounds

  • 2-Phenyl-4(3H)-quinazolinone
  • 3-Methyl-2,4(1H,3H)-quinazolinedione
  • 4-Hydroxy-3-phenylquinazoline

Comparison: 3-Phenyl-2,4(1H,3H)-quinazolinedione is unique due to its specific substitution pattern and the presence of a phenyl group at the third position. This structural feature imparts distinct chemical and biological properties compared to other quinazoline derivatives. For instance, the presence of the phenyl group can enhance the compound’s binding affinity to certain biological targets, making it a more potent candidate for drug development .

Properties

IUPAC Name

3-phenyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQNJNLXFVJFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209052
Record name 2,4(1H,3H)-Quinazolinedione, 3-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603-23-6
Record name 3-Phenylquinazoline-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 603-23-6
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Record name 603-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51431
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Quinazolinedione, 3-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-PHENYLQUINAZOLINE-2,4-DIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 3-Phenylquinazoline-2,4(1H,3H)-dione?

A1: 3-Phenylquinazoline-2,4(1H,3H)-dione is characterized by a quinazoline core structure with a phenyl group attached at the 3-position and two carbonyl groups at positions 2 and 4. [, , ] This structure forms the basis for its chemical reactivity and biological activity.

Q2: How does the structure of 3-Phenylquinazoline-2,4(1H,3H)-dione derivatives influence their antitumor activity?

A2: Studies have shown that modifications to the phenyl ring of 3-Phenylquinazoline-2,4(1H,3H)-dione significantly impact its antitumor activity. For instance, introducing electron-withdrawing groups and increasing the hydrophobicity of the substituents on the phenyl moiety enhances the antimycobacterial activity of these compounds. [] Further research explores the synthesis and evaluation of novel triazolyl- and triazinyl-quinazolinediones, demonstrating promising antitumor potential against human colon carcinoma (HCT116) and human hepatocellular carcinoma (HEP-G2) cell lines. []

Q3: Are there any insights into the mechanism of action of 3-Phenylquinazoline-2,4(1H,3H)-dione derivatives as antitumor agents?

A3: While specific mechanisms are still under investigation, some studies suggest that these compounds might exert their antitumor effects by inhibiting specific cellular targets within cancer cells. [] Further research is crucial to elucidate the precise molecular pathways and targets involved.

Q4: How do the chemical reactions of 3-Phenylquinazoline-2,4(1H,3H)-dione contribute to the synthesis of new derivatives?

A4: 3-Phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions that allow for the synthesis of diverse derivatives. For example, it reacts with phosphorus pentachloride or phosphoryl chloride to yield 2-chloroquinazoline-4(3H)-ones. These intermediates then react with various amines, paving the way for the synthesis of 2-amino derivatives. []

Q5: What spectroscopic techniques are commonly employed to characterize 3-Phenylquinazoline-2,4(1H,3H)-dione and its derivatives?

A5: Researchers utilize a combination of spectroscopic techniques, including infrared spectroscopy, UV-visible spectroscopy, and nuclear magnetic resonance (NMR), to confirm the structure and analyze the properties of 3-Phenylquinazoline-2,4(1H,3H)-dione and its derivatives. [] Single-crystal X-ray crystallography provides valuable insights into the three-dimensional structure and arrangement of these molecules within the crystal lattice. [, ]

Q6: What are the potential advantages of developing 3-Phenylquinazoline-2,4(1H,3H)-dione derivatives as therapeutic agents?

A6: The synthesis and biological evaluation of novel 3-Phenylquinazoline-2,4(1H,3H)-dione derivatives, especially those exhibiting significant potency compared to standard antitumor drugs like staurosporin, highlight their potential as therapeutic agents. [] Their diverse reactivity allows for the fine-tuning of their structures to potentially optimize their activity, selectivity, and pharmacological properties.

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